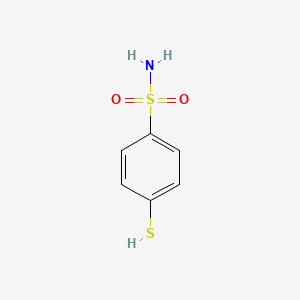

Benzenesulfonamide, p-mercapto-

Description

Historical Context of Sulfonamide Research in Academic Chemistry

The journey into sulfonamide chemistry began in the early 20th century, marking a revolutionary period in medicine with the advent of synthetic antimicrobial agents. slideshare.net The initial breakthrough occurred in the 1930s when the German physician Gerhard Domagk discovered that a sulfonamide-containing dye, Prontosil, was effective against bacterial infections in mice. researchgate.netyoutube.com This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, was a pivotal moment that ushered in the era of antibiotics. youtube.com

Subsequent research revealed that Prontosil was a prodrug, meaning it is converted into its active form, sulfanilamide (B372717), within the body. researchgate.netyoutube.com This finding in 1936 by Ernest Fourneau spurred the development of a multitude of sulfonamide derivatives. researchgate.netopenaccesspub.org Key developments included sulfapyridine (B1682706) in 1938 for treating pneumonia and sulfacetamide (B1682645) in 1941 for urinary tract infections. openaccesspub.org During World War II, sulfonamides were extensively used to treat wound infections among soldiers. youtube.comopenaccesspub.org

The primary mechanism of action of these early sulfonamides was found to be the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase, which is crucial for bacterial folic acid synthesis. slideshare.netijpsjournal.com By blocking this pathway, sulfonamides prevent bacterial growth, exhibiting a bacteriostatic effect. slideshare.net This discovery laid the groundwork for understanding enzyme inhibition and rational drug design. While the emergence of other antibiotics like penicillin led to a temporary decline in the use of sulfonamides, their importance was revived, particularly with the use of combination therapies such as trimethoprim-sulfamethoxazole. slideshare.netresearchgate.net

Significance of Aryl/Heteroaryl Sulfonamide Scaffolds in Chemical Research

The aryl and heteroaryl sulfonamide frameworks are fundamental structural motifs in the fields of medicinal and agrochemical research. rsc.orgresearchgate.net These scaffolds are integral components of numerous clinically approved drugs, highlighting their therapeutic importance. nih.gov The versatility of the sulfonamide group allows it to act as a valuable building block in the design of new therapeutic agents. nih.gov

The chemical properties of the sulfonamide group, particularly its ability to direct ortho-metalation reactions, have been a subject of significant academic interest. morressier.com This reactivity allows for the synthesis of complex molecules, including saccharin (B28170) and homosaccharin derivatives, through rearrangement chemistry. morressier.com

Modern synthetic chemistry continues to focus on developing novel and efficient methods for creating N-(hetero)aryl sulfonamides. nih.gov Traditional methods often involve the use of sulfonyl chlorides, which can be unstable and produce halide salt by-products. rsc.orgnih.gov Consequently, a major research thrust is the development of cleaner and more sustainable catalytic methods, such as the direct sulfonamidation of (hetero)aromatic C-H bonds using sulfonyl azides, which produces only nitrogen gas as a byproduct. nih.gov Another innovative approach involves the direct oxidative coupling of heteroaryl thiols with primary amines, using readily available and less toxic starting materials. rsc.orgresearchgate.net These advancements are crucial for the large-scale and environmentally friendly production of sulfonamide-containing compounds. researchgate.net

Overview of Research Trajectories for Benzenesulfonamide (B165840), p-mercapto- and its Derivatives

Research specifically focused on benzenesulfonamide, p-mercapto- (also known as 4-mercaptobenzenesulfonamide) and its derivatives has explored various potential applications, primarily in medicinal chemistry. The core structure, featuring both a sulfonamide and a thiol group, provides a versatile scaffold for the synthesis of novel compounds with diverse biological activities.

One significant area of investigation has been the synthesis of S-substituted derivatives. For instance, a series of S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides were synthesized and evaluated as inhibitors of carbonic anhydrase isoforms, some of which are associated with tumors. researchgate.net These studies demonstrated that while the derivatives were not potent inhibitors of the ubiquitous CA I isoform, they showed significant, low nanomolar affinity for other isoforms like CA II, CA IX, and CA XII. researchgate.net

Another research trajectory has focused on creating derivatives with potential anticancer and antibacterial properties. For example, S,N-substituted 2-mercaptobenzenesulfonamide derivatives, including alkanoic acids, methyl esters, and hydrazides, have been synthesized. nih.gov In vitro testing of some of these compounds revealed anticancer activity. nih.gov Furthermore, novel 4-chloro-2-mercaptobenzenesulfonamides have been synthesized and screened for their antibacterial activity, with some showing promising results against anaerobic Gram-positive bacteria. nih.gov

The synthetic strategies employed in this research are often multi-step procedures. A common starting point is the corresponding chloro-substituted benzenesulfonamide. researchgate.netnih.gov The research highlights the modular nature of these syntheses, allowing for the creation of diverse libraries of compounds for biological screening. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-sulfanylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAKLWSUNAWWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214231 | |

| Record name | Benzenesulfonamide, p-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64058-62-4 | |

| Record name | Benzenesulfonamide, 4-mercapto- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64058-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, p-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, p-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of P Mercaptobenzenesulfonamide

Classical and Contemporary Synthetic Routes to p-Mercaptobenzenesulfonamide and its Analogues

The construction of the p-mercaptobenzenesulfonamide scaffold can be approached through several synthetic pathways, ranging from traditional multi-step sequences to more modern and efficient one-pot strategies.

The classical approach to synthesizing p-mercaptobenzenesulfonamide often commences with a readily available starting material, such as aniline (B41778) or acetanilide (B955). A common strategy involves the initial formation of a sulfonamide, followed by the introduction of the thiol group.

A well-established route to the sulfonamide portion of the molecule begins with the chlorosulfonation of acetanilide using chlorosulfonic acid. This electrophilic aromatic substitution reaction typically yields p-acetamidobenzenesulfonyl chloride. wisc.eduslideshare.netscribd.com The resulting sulfonyl chloride is then subjected to amination, commonly with aqueous ammonia, to produce p-acetamidobenzenesulfonamide. wisc.eduyoutube.comgoogle.com Finally, acidic or basic hydrolysis of the acetamido group reveals the primary amine, yielding sulfanilamide (B372717) (p-aminobenzenesulfonamide). scribd.comyoutube.com

With sulfanilamide in hand, the introduction of the thiol group at the para position can be achieved through the diazotization of the amino group, followed by a Sandmeyer-type reaction. The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid at low temperatures) to form a diazonium salt. byjus.comyoutube.com This versatile intermediate can then be reacted with a sulfur nucleophile. A notable method for this transformation is the Leuckart thiophenol reaction, where the diazonium salt is treated with potassium ethyl xanthate. wikipedia.orgorganic-chemistry.orgdrugfuture.com The resulting aryl xanthate is then hydrolyzed under basic conditions to afford the target p-mercaptobenzenesulfonamide. wikipedia.orgorganic-chemistry.org Alternatively, other sulfur-containing reagents can be employed to convert the diazonium salt to the corresponding thiol. google.com

A summary of a classical synthetic pathway is presented below:

| Step | Reactants | Reagents | Product |

| 1 | Acetanilide | Chlorosulfonic acid | p-Acetamidobenzenesulfonyl chloride |

| 2 | p-Acetamidobenzenesulfonyl chloride | Aqueous ammonia | p-Acetamidobenzenesulfonamide |

| 3 | p-Acetamidobenzenesulfonamide | Acid (e.g., HCl) | Sulfanilamide |

| 4 | Sulfanilamide | Sodium nitrite, Acid | p-Sulfonamidobenzenediazonium salt |

| 5 | p-Sulfonamidobenzenediazonium salt | Potassium ethyl xanthate, then hydrolysis | p-Mercaptobenzenesulfonamide |

In an effort to improve efficiency, reduce waste, and simplify reaction procedures, one-pot synthetic methodologies have been developed for the synthesis of sulfonamides. While not always directly applied to p-mercaptobenzenesulfonamide itself, these contemporary strategies offer potential avenues for its streamlined production.

One such approach involves the direct conversion of thiols to sulfonamides. A reagent system of hydrogen peroxide and thionyl chloride can oxidatively chlorinate a thiol to its corresponding sulfonyl chloride, which can then be reacted in the same pot with an amine to furnish the sulfonamide in high yield. acs.orgorganic-chemistry.orgresearchgate.net This method could potentially be adapted for the synthesis of p-mercaptobenzenesulfonamide by starting with a protected aminothiophenol.

Another innovative one-pot strategy leverages the coupling of unactivated carboxylic acids and amines to generate sulfonamides. princeton.eduacs.orgnih.gov This copper-catalyzed process involves the decarboxylative halosulfonylation of an aromatic acid to form a sulfonyl halide intermediate, which then reacts with an amine in the same vessel.

Furthermore, iron- and copper-catalyzed C-H amidation reactions have been reported for the one-pot synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides. thieme.dethieme-connect.com These methods, while focused on diaryl derivatives, highlight the ongoing development of efficient catalytic systems for sulfonamide bond formation. A direct synthesis of sulfonamides from nitroarenes and thiols has also been achieved through a photochemically driven oxygen atom transfer reaction, offering a catalyst-free alternative. chemistryviews.org

Derivatization Strategies and Functionalization of the p-Mercaptobenzenesulfonamide Core

The presence of two distinct functional groups, the thiol and the sulfonamide, on the p-mercaptobenzenesulfonamide scaffold allows for a wide range of derivatization reactions, enabling the synthesis of diverse chemical libraries.

The thiol group of p-mercaptobenzenesulfonamide is a potent nucleophile and readily undergoes S-alkylation and S-acylation reactions. S-alkylation is typically achieved by treating the thiol with an alkyl halide in the presence of a base to form the corresponding thioether (sulfide). libretexts.org This reaction is a fundamental transformation in organosulfur chemistry and provides a straightforward method for introducing a variety of alkyl and substituted alkyl groups at the sulfur atom. The use of thiourea (B124793) followed by hydrolysis is an alternative method to avoid the potential for overalkylation to a sulfonium (B1226848) salt. libretexts.org

S-acylation of the thiol group can be accomplished using acylating agents such as acyl chlorides or anhydrides to form thioesters. These reactions are analogous to the acylation of alcohols and amines.

The table below summarizes typical S-alkylation and S-acylation reactions:

| Reaction Type | Reagent | Product |

| S-Alkylation | Alkyl halide (e.g., R-Br) | p-(Alkylthio)benzenesulfonamide |

| S-Acylation | Acyl chloride (e.g., R-COCl) | S-(p-Sulfamoylphenyl) thioester |

The sulfonamide nitrogen atom, while less nucleophilic than the thiol, can also be functionalized through acylation and substitution reactions. The acidity of the sulfonamide protons facilitates these transformations, often requiring the use of a base to generate the corresponding anion.

N-acylation of sulfonamides can be achieved using various acylating agents. nih.gov N-acylbenzotriazoles have been shown to be effective reagents for the N-acylation of sulfonamides in the presence of a base like sodium hydride, yielding N-acylsulfonamides. semanticscholar.org Alternatively, the acylation can be catalyzed by Lewis acids such as copper(II) triflate (Cu(OTf)₂), which can facilitate the reaction with either carboxylic anhydrides or acyl chlorides under mild conditions. tandfonline.comtandfonline.com

N-alkylation of sulfonamides is another important derivatization strategy. This can be accomplished using alkyl halides, often under basic conditions. More advanced methods include the use of alcohols as alkylating agents in the presence of a manganese catalyst via a "borrowing hydrogen" approach. organic-chemistry.orgacs.org Thermal alkylation of sulfonamides with trichloroacetimidates has also been reported as a method that does not require an external catalyst. nih.gov

The bifunctional nature of p-mercaptobenzenesulfonamide and its derivatives provides opportunities for the construction of novel heterocyclic systems through intramolecular cyclization reactions. These reactions can lead to the formation of fused ring systems containing both sulfur and nitrogen.

For instance, the thiol group can participate in Thiol-Michael addition reactions with suitable Michael acceptors. This has been demonstrated in the on-resin macrocyclization of peptides, where a cysteine thiol reacts with a vinyl sulfonamide acceptor to form a stable thioether linkage. nih.gov This type of reaction could potentially be employed intramolecularly with a suitably functionalized p-mercaptobenzenesulfonamide derivative.

Furthermore, intramolecular Diels-Alder reactions of triene derivatives of sulfonic acid amides have been utilized to synthesize novel cyclic sulfonamides, such as hexahydrobenzo[d]isothiazole 1,1-dioxides. nih.gov While not starting from p-mercaptobenzenesulfonamide directly, this demonstrates the utility of the sulfonamide moiety in cycloaddition reactions to form complex heterocyclic scaffolds. The combination of the thiol and sulfonamide functionalities on the same aromatic ring presents a unique template for designing and synthesizing novel fused heterocyclic compounds.

Cyclization and Heterocyclic Ring Annulation onto the Benzenesulfonamide (B165840) Scaffold

Synthesis of Thiadiazole Derivatives

Thiadiazoles, five-membered rings containing two nitrogen and one sulfur atom, are a prominent class of heterocyclic compounds synthesized from p-mercaptobenzenesulfonamide. nih.govjocpr.com A common synthetic approach involves the reaction of a carboxylic acid with thiosemicarbazide (B42300) in the presence of a strong acid, such as concentrated sulfuric acid, which acts as a cyclizing agent. jocpr.com Another method involves the reaction of phenylthiosemicarbazide and methoxy (B1213986) cinnamic acid derivatives in the presence of phosphorus oxychloride. nih.gov

Furthermore, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized through the cyclization of thiosemicarbazides, which are prepared from the reaction of aromatic amines with carbon disulfide and hydrazine (B178648) hydrate. jocpr.com The resulting thiosemicarbazides can then be condensed with aromatic carboxylic acids in the presence of concentrated sulfuric acid to yield the desired thiadiazole analogues. jocpr.com Additionally, new 1,3,4-thiadiazole derivatives have been prepared from 4-(toluene-4-sulfinylamino)-benzoic acid ethyl ester, which serves as a precursor for creating various heterocyclic systems. uobaghdad.edu.iq

A series of 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives have also been synthesized and have demonstrated significant antimycobacterial activity. mdpi.com

Table 1: Examples of Synthesized Thiadiazole Derivatives

| Starting Materials | Reagents | Derivative Class | Reference |

|---|---|---|---|

| Furan-2-carboxylic acid, thiosemicarbazide | Conc. H2SO4 | Thiadiazole Schiff bases | jocpr.com |

| Phenylthiosemicarbazide, methoxy cinnamic acid | Phosphorus oxychloride | 1,3,4-Thiadiazole derivatives | nih.gov |

| Aromatic amine, CS2, hydrazine hydrate, aromatic carboxylic acid | Conc. H2SO4 | 1,3,4-Thiadiazole analogues | jocpr.com |

| 4-(Toluene-4-sulfinylamino)-benzoic acid ethyl ester | Various | 1,3,4-Thiadiazole derivatives | uobaghdad.edu.iq |

| 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, carbaldehydes | p-Toluenesulfonic acid | 4-Methyl-1,2,3-thiadiazole-based hydrazones | mdpi.com |

Synthesis of Triazole Derivatives

Triazoles, five-membered rings with three nitrogen atoms, are another important class of heterocycles accessible from p-mercaptobenzenesulfonamide. mdpi.com The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through several established methods, including the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide, and the Einhorn-Brunner reaction, which is the condensation of hydrazines with diacylamines. scispace.com

A common route to 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols involves the reaction of an acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by ring closure with hydrazine hydrate. researchgate.net These triazoles can be further derivatized by reaction with various reagents. For instance, treatment with chloroacetyl chloride and subsequent reaction with secondary amines yields a variety of substituted triazole derivatives. researchgate.net

The synthesis of 1,2,3-triazole derivatives has also been reported through the 1,3-dipolar cycloaddition reaction of S-propargyl mercaptobenzothiazole and α-halo esters/amides. nih.gov Additionally, new derivatives of 1,2,4-triazole-3-thione have been synthesized through multi-step reactions, with some showing promising antimicrobial activities. researchgate.net

Table 2: Synthetic Approaches to Triazole Derivatives

| Reaction Name/Method | Precursors | Key Reagents | Derivative Class | Reference |

|---|---|---|---|---|

| Pellizzari Reaction | Amide, acyl hydrazide | - | 1,2,4-Triazoles | scispace.com |

| Einhorn-Brunner Reaction | Hydrazine, diacylamine | Weak acid | 1,2,4-Triazoles | scispace.com |

| Cycloaddition | S-propargyl mercaptobenzothiazole, α-halo ester/amide | - | 1,2,3-Triazoles | nih.gov |

| Multi-step synthesis | Hydrazide, alkyl halides | - | 5-Alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | researchgate.net |

| Ring Closure | Acid hydrazide, carbon disulfide, hydrazine hydrate | KOH | 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiols | researchgate.net |

Synthesis of Quinazolinone Derivatives

Quinazolinone derivatives represent a significant class of compounds synthesized from precursors that can be related to p-mercaptobenzenesulfonamide. A general and efficient method for the synthesis of quinazolinone and benzamide (B126) derivatives involves the reaction of 2-aminobenzamide (B116534) with aromatic benzoyl chlorides under solvent-free conditions using a nano solid acid catalyst. orientjchem.org

A novel series of sulfonamide-bearing quinazolinone derivatives has been synthesized, starting with the cyclocondensation of 4-isothiocyanatobenzenesulfonamide (B1195122) and 2-amino-3-methoxybenzoic acid. nih.gov This yields a key intermediate, 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide, which can be further derivatized. nih.gov Another approach involves the synthesis of 2-mercapto-3-(4-sulfamoylphenethyl)quinazolin-4-one, which can then be reacted with 2-chloro-N-substituted-amides to produce a range of derivatives. researchgate.net

The synthesis of quinazolinamine derivatives has also been reported, starting from the corresponding quinazolinone, which is then chlorinated and subsequently reacted with various amines. nih.gov

Table 3: Synthetic Pathways to Quinazolinone Derivatives

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are another important class of heterocyclic compounds that can be synthesized. A general route to 2-mercaptopyrimidines involves the reaction of chalcones with thiourea. researchgate.net These 2-mercaptopyrimidines can then be further modified. For example, thiophene-substituted chalcones can be cyclized with thiourea to yield pyrimidine-2-thiols, which are then reacted with methyl iodide and subsequently with piperazine (B1678402) derivatives to afford a variety of substituted pyrimidines. nih.gov

The Biginelli reaction provides a classic and versatile method for synthesizing dihydropyrimidinones through a one-pot condensation of an aromatic aldehyde, urea, and a β-keto ester. mdpi.com This reaction has been widely adapted and modified to produce a vast array of pyrimidine derivatives. mdpi.com

Furthermore, the synthesis of new pyrimidine and pyrimidopyrimidine derivatives has been achieved starting from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile. nih.gov Additionally, various condensed pyrimidine derivatives have been synthesized through cyclodehydration and subsequent reactions of 6-amino-5-cyanopyrimidine precursors. researchgate.net

Table 4: Methods for the Synthesis of Pyrimidine Derivatives

| Method | Starting Materials | Key Reagents | Derivative Class | Reference |

|---|---|---|---|---|

| Chalcone Cyclization | Chalcones, thiourea | - | 2-Mercaptopyrimidines | researchgate.net |

| Multi-step Synthesis | Thiophene substituted chalcones, thiourea, methyl iodide, piperazines | KOH | Substituted pyrimidines | nih.gov |

| Biginelli Reaction | Aromatic aldehyde, urea, β-keto ester | Various catalysts | Dihydropyrimidinones | mdpi.com |

| Derivatization | 6-Amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile | Various | Pyrimidines and pyrimidopyrimidines | nih.gov |

| Cyclodehydration | 6-Amino-5-cyanopyrimidine derivatives | - | Condensed pyrimidines | researchgate.net |

Synthesis of Oxadiazole Derivatives

Oxadiazoles, five-membered rings containing one oxygen and two nitrogen atoms, are another class of heterocyclic compounds synthesized from precursors related to p-mercaptobenzenesulfonamide. nih.gov A general method for the synthesis of 1,3,4-oxadiazoles involves the reaction of acid hydrazides with various reagents such as carboxylic acids or acid chlorides, followed by cyclization using agents like phosphorus oxychloride or thionyl chloride. nih.gov

Specifically, 5-substituted-2-mercapto-1,3,4-oxadiazoles can be prepared by reacting β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]propionic acid hydrazides with carbon disulfide in the presence of potassium hydroxide. nih.gov The synthesis of novel benzimidazole-1,3,4-oxadiazole derivatives has also been reported, highlighting the versatility of these synthetic strategies. researchgate.net

The mechanism for the formation of 2,5-disubstituted 1,3,4-oxadiazoles generally involves the initial formation of a hydrazide derivative, which then undergoes ring closure. nih.gov

Table 5: Synthetic Routes to Oxadiazole Derivatives

Phase-Transfer Catalysis in Derivatization Processes

Phase-transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, including the derivatization of sulfur-containing compounds. nih.gov This methodology is particularly useful for reactions involving reactants in immiscible phases. In the context of sulfur chemistry, PTC has been successfully employed for the enantioselective alkylation of N-acylsulfenamides. nih.gov By using a suitable phase-transfer catalyst, typically a chiral one for asymmetric synthesis, it is possible to achieve high enantioselectivity in the formation of new carbon-sulfur bonds. nih.gov This approach offers advantages such as mild reaction conditions and the use of inexpensive and environmentally benign reagents like aqueous potassium hydroxide. nih.gov

Investigation of Reaction Mechanisms in the Synthesis of Benzenesulfonamide, p-mercapto- Derivatives

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and designing new derivatives. The synthesis of many heterocyclic compounds involves well-established multicomponent reactions. For instance, the Hantzsch dihydropyridine (B1217469) synthesis proceeds through a sequence of a Knoevenagel condensation, enaminoester formation, a Michael addition, and a final cyclocondensation. mdpi.com

The Petasis reaction, another important multicomponent reaction, involves the formation of an iminium ion, which then reacts with a boronic acid. mdpi.com The synthesis of quinoline (B57606) derivatives via the Doebner reaction is believed to proceed through an initial aldol (B89426) condensation followed by further transformations. mdpi.com In the synthesis of 1,3,4-oxadiazoles from acid hydrazides, the proposed mechanism involves the formation of a hydrazide intermediate which then undergoes cyclization. nih.gov The Ugi reaction, a four-component reaction, is another powerful tool for generating molecular diversity and its mechanism is well-studied. mdpi.com These established mechanistic pathways provide a framework for understanding the formation of various derivatives of p-mercaptobenzenesulfonamide.

Iii. Advanced Spectroscopic and Structural Characterization of P Mercaptobenzenesulfonamide Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each bond type vibrates at a characteristic frequency, providing a molecular "fingerprint."

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For p-mercaptobenzenesulfonamide, the FTIR spectrum is characterized by absorption bands corresponding to its sulfonamide, thiol, and p-disubstituted aromatic ring components. While a definitive spectrum for the isolated compound is not widely published, the expected characteristic frequencies can be predicted based on established data for its constituent functional groups.

The key vibrational modes include the N-H stretching of the sulfonamide amine, the asymmetric and symmetric stretching of the S=O bonds, the weak S-H stretching of the thiol group, and various vibrations of the benzene (B151609) ring. ripublication.comresearchgate.net The S-H stretching vibration is typically weak and appears around 2550-2600 cm⁻¹. mdpi.com The sulfonamide group gives rise to strong S=O stretching bands, which are crucial for its identification. ripublication.comresearchgate.net

Table 1: Predicted FTIR Characteristic Frequencies for p-Mercaptobenzenesulfonamide

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Sulfonamide (-SO₂NH₂) | 3400 - 3200 | Medium-Strong |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium-Weak |

| S-H Stretch | Thiol (-SH) | 2600 - 2550 | Weak |

| S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | 1370 - 1330 | Strong |

| S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) | 1170 - 1150 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium-Variable |

| C-H Out-of-Plane Bend | p-Disubstituted Ring | 850 - 800 | Strong |

This table presents predicted values based on the known absorption ranges of individual functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the signals, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of p-mercaptobenzenesulfonamide is expected to show distinct signals for the aromatic protons and the protons of the sulfonamide and thiol functional groups. The p-disubstituted pattern of the aromatic ring leads to a characteristic splitting pattern, often appearing as two doublets in what is known as an AA'BB' system. The protons ortho to the electron-withdrawing sulfonamide group are anticipated to be deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the electron-donating thiol group. The protons of the -NH₂ and -SH groups typically appear as broad singlets and are exchangeable with deuterium (B1214612) oxide (D₂O).

Table 2: Predicted ¹H NMR Spectral Data for p-Mercaptobenzenesulfonamide

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Ar-H (ortho to -SO₂NH₂) | ~7.7 - 7.9 | Doublet | Deshielded by electron-withdrawing group. |

| Ar-H (ortho to -SH) | ~7.2 - 7.4 | Doublet | Shielded relative to protons ortho to the sulfonamide. |

| -SO₂NH₂ | Variable | Broad Singlet | Position is concentration and solvent dependent; exchanges with D₂O. |

| -SH | Variable | Broad Singlet | Position is concentration and solvent dependent; exchanges with D₂O. |

This table presents predicted values based on established substituent effects on aromatic systems.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the p-disubstituted ring, four distinct signals are expected for the aromatic carbons of p-mercaptobenzenesulfonamide. The chemical shifts are influenced by the electronic nature of the attached substituents. The two carbons directly bonded to the sulfur atoms (ipso-carbons) will have characteristic shifts, as will the other two unique carbons in the ring. Quaternary carbons, those without attached protons, typically show weaker signals. oregonstate.edu

Table 3: Predicted ¹³C NMR Spectral Data for p-Mercaptobenzenesulfonamide

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| C-SO₂NH₂ | ~140 - 145 | Quaternary carbon, deshielded. |

| C-SH | ~130 - 135 | Quaternary carbon. |

| C (ortho to -SO₂NH₂) | ~127 - 129 | CH carbon. |

| C (ortho to -SH) | ~115 - 125 | CH carbon. |

This table presents predicted values based on established substituent effects and typical chemical shift ranges for aromatic carbons. oregonstate.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. The molecular weight of p-mercaptobenzenesulfonamide (C₆H₇NO₂S₂) is approximately 189.26 g/mol . Therefore, the molecular ion peak (M⁺•) in its mass spectrum would be observed at an m/z value of 189.

Aromatic sulfonamides exhibit characteristic fragmentation pathways. A primary and highly diagnostic fragmentation event is the extrusion of sulfur dioxide (SO₂), which has a mass of 64 Da. This rearrangement process leads to a significant peak at m/z 125, corresponding to the [M - SO₂]⁺• fragment ion. Other potential fragmentations can include the cleavage of the C-S bonds.

Table 4: Predicted Key Fragments in the Mass Spectrum of p-Mercaptobenzenesulfonamide

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |

| 189 | [C₆H₇NO₂S₂]⁺• (Molecular Ion) | - |

| 125 | [C₆H₇NS]⁺• | SO₂ |

| 108 | [C₆H₄S]⁺• | SO₂ + NH₃ |

| 92 | [C₆H₄S]⁺• | HNSO₂ |

This table presents predicted values based on the molecular structure and known fragmentation patterns of aromatic sulfonamides.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions. The parent compound, benzenesulfonamide (B165840), exhibits absorption maxima around 218 nm and 264 nm. These absorptions are attributed to π → π* transitions within the benzene ring chromophore.

In p-mercaptobenzenesulfonamide, the thiol (-SH) group acts as an auxochrome—a functional group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The non-bonding electrons on the sulfur atom of the thiol group can participate in resonance with the aromatic π-system. This interaction raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thereby decreasing the energy gap for electronic transitions.

This effect is expected to cause a bathochromic shift (or red shift), moving the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted benzenesulfonamide. uomustansiriyah.edu.iqwjpls.org This shift is a result of the n → π* transitions enabled by the thiol's lone pair electrons.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable analytical method for the unambiguous determination of the molecular structure of crystalline solids at atomic resolution. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct a precise three-dimensional model of the electron density, which reveals the spatial arrangement of atoms, bond lengths, and bond angles within the molecule. For derivatives of p-mercaptobenzenesulfonamide, this technique elucidates the conformation of the sulfonamide group relative to the aromatic ring and the orientation of various substituents.

In a study of N-(4-sulfamoylphenyl)acetamide, a related sulfonamide derivative, X-ray analysis provided detailed structural information. nih.govresearchgate.net The data confirmed the molecular connectivity and offered insights into the compound's solid-state architecture. The crystal system was identified as tetragonal with specific unit cell dimensions, providing a foundational understanding of its crystalline nature. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C8H10N2O3S |

| Molecular Weight | 214.24 |

| Crystal System | Tetragonal |

| Space Group | P42/c |

| a (Å) | 15.2631 (4) |

| c (Å) | 8.0571 (4) |

| Volume (Å3) | 1877.00 (11) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 100 |

The crystal packing, or the arrangement of molecules within the crystal lattice, is governed by a variety of non-covalent intermolecular interactions. In sulfonamide derivatives, hydrogen bonding is a predominant force that directs the supramolecular assembly. acs.org The sulfonamide group (—SO₂NH₂) provides both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens), facilitating the formation of robust and predictable structural motifs. nih.gov

Studies on a wide range of aromatic sulfonamides have shown that intermolecular hydrogen bonds between the sulfonamide proton and a sulfonyl oxygen atom are a common and critical interaction determining the crystal structure. acs.orgnih.gov These interactions can assemble molecules into one-dimensional chains, often described as a sulfonamide catemer synthon. researchgate.net In the crystal structure of N-(4-sulfamoylphenyl)acetamide, for instance, molecules are linked by amine–amide N—H⋯O interactions, creating supramolecular tubes that run parallel to the c-axis. nih.gov These tubes are further interconnected into a three-dimensional network by amide–sulfonamide N—H⋯O hydrogen bonds. nih.govresearchgate.net

Beyond hydrogen bonding, other interactions contribute to the stability of the crystal lattice:

π-π Stacking: The aromatic phenyl rings of p-mercaptobenzenesulfonamide derivatives can interact through π-π stacking. researchgate.netacs.org These interactions, where the planes of the aromatic rings are arranged in a parallel or near-parallel fashion, are significant in the packing of many aromatic compounds.

Sulfur-containing Interactions: The presence of a mercapto (-SH) group introduces the possibility for S-H···S or S-H···O hydrogen bonds, which could further influence the packing arrangement in unique ways compared to other sulfonamides.

The interplay of these varied intermolecular forces dictates the final, most thermodynamically stable, three-dimensional structure. nih.gov

Powder X-ray Diffraction (PXRD) Studies

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the bulk crystalline properties of a solid sample. creative-biostructure.com Unlike single-crystal X-ray diffraction, which requires a perfect, isolated crystal, PXRD can be performed on a finely ground (polycrystalline) powder. The technique is essential in pharmaceutical sciences for identifying crystalline phases, determining the degree of crystallinity, and screening for polymorphs. rigaku.comrigaku.com

Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a critical consideration for sulfonamides, as different polymorphs can exhibit different physical properties. nih.govh-and-m-analytical.com Each polymorphic form possesses a unique crystal lattice and will therefore produce a distinct diffraction pattern, which serves as a characteristic "fingerprint." rigaku.com

A typical PXRD analysis involves exposing a sample to a beam of X-rays and measuring the intensity of the scattered rays as a function of the scattering angle, 2θ (2-theta). The resulting diffractogram plots intensity versus 2θ. Crystalline materials produce a series of sharp peaks at specific 2θ angles, while amorphous materials yield a broad, featureless halo. americanpharmaceuticalreview.comresearchgate.net

For p-mercaptobenzenesulfonamide and its derivatives, PXRD would be employed to:

Identify and Distinguish Polymorphs: By comparing the PXRD pattern of a new batch to established reference patterns, one can confirm the polymorphic identity and ensure consistency. rigaku.com

Assess Sample Purity: The presence of unexpected peaks may indicate contamination with an undesired polymorph or an impurity.

Monitor Phase Stability: PXRD can be used to study how the crystalline form of a material changes under different conditions, such as temperature, humidity, or pressure, which is crucial for determining storage and handling requirements. rigaku.com

Characterize Amorphous Content: The technique can help quantify the ratio of crystalline to amorphous material in a sample, which is important as amorphous forms often have different properties. americanpharmaceuticalreview.com

The table below illustrates a hypothetical PXRD dataset for two distinct polymorphs of a p-mercaptobenzenesulfonamide derivative, demonstrating how differences in peak positions and intensities allow for unambiguous differentiation.

| Form A | Form B | ||

|---|---|---|---|

| Position (°2θ) | Relative Intensity (%) | Position (°2θ) | Relative Intensity (%) |

| 8.5 | 100 | 9.2 | 85 |

| 12.1 | 45 | 11.5 | 60 |

| 15.8 | 70 | 16.3 | 100 |

| 19.3 | 65 | 20.1 | 30 |

| 21.0 | 90 | 22.4 | 55 |

Iv. Computational and Theoretical Investigations of P Mercaptobenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio methods solve the Schrödinger equation, or approximations of it, to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.commdpi.com DFT studies, often employing functionals like Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP), are instrumental in optimizing molecular geometries and predicting vibrational frequencies. mdpi.commdpi.com For sulfonamide derivatives, DFT calculations have been successfully used to determine stable conformations and to analyze bonding characteristics. mdpi.comnih.gov Such studies on p-mercaptobenzenesulfonamide would elucidate the bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.netmdpi.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's ability to interact with other species. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For sulfonamide-containing compounds, the distribution of these orbitals is often centered on specific parts of the molecule. For instance, in some sulfonamides, the HOMO is localized on the benzenesulfonamide (B165840) ring and the amino group, while the LUMO is situated on an adjacent ring system, indicating a pathway for intramolecular charge transfer. researchgate.net A similar analysis for p-mercaptobenzenesulfonamide would reveal the regions susceptible to electron donation (likely the thiol and amino groups) and electron acceptance.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Sulfonamide Compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Note: This data is illustrative for a related sulfonamide and not specific to p-mercaptobenzenesulfonamide. It demonstrates the typical values obtained from DFT calculations. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net It is a visual representation of the total charge distribution (from electrons and nuclei) mapped onto the electron density surface. uni-muenchen.denih.gov The MEP map uses a color spectrum to indicate different potential values: red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack, while blue regions represent positive potential, indicating electron-poor areas prone to nucleophilic attack. uni-muenchen.deresearchgate.net Green areas denote neutral potential.

For p-mercaptobenzenesulfonamide, an MEP analysis would likely show negative potential around the oxygen atoms of the sulfonyl group and the sulfur atom of the thiol group, highlighting these as sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the sulfonamide and thiol groups would exhibit a positive potential, marking them as sites for nucleophilic interaction. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.govyoutube.com By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes, molecular flexibility, and intermolecular interactions. nih.govrsc.org These simulations are particularly useful for understanding how a molecule like p-mercaptobenzenesulfonamide might behave in a biological environment, for example, when interacting with a protein. rsc.org Studies on related mercapto-benzamides have used MD simulations to understand their mechanism of action as enzyme inhibitors by observing their dynamic behavior within a protein's active site. rsc.org A similar simulation for p-mercaptobenzenesulfonamide could reveal its conformational preferences and how it interacts with surrounding solvent molecules or biological targets.

Investigation of Tautomerization Mechanisms

Tautomerism involves the migration of a proton accompanied by a switch of a single bond and an adjacent double bond. The investigation of tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical and physical properties.

The specific tautomerism of enol-imine (C=C-N-OH) to keto-amine (CH-C=N-O) is a subtype of prototropic tautomerism. However, for p-mercaptobenzenesulfonamide, the more relevant tautomeric forms would be the amide-imidic acid tautomerism within the sulfonamide group (-SO₂-NH₂ ⇌ -SO(OH)=NH) and the thione-thiol tautomerism involving the mercapto group. Computational studies can be employed to calculate the relative energies and activation barriers between these potential tautomers. Such calculations would determine the most stable tautomeric form under different conditions (e.g., in the gas phase or in solution) and provide insight into the potential for p-mercaptobenzenesulfonamide to exist in different isomeric forms. To date, specific computational studies on the tautomerization of p-mercaptobenzenesulfonamide are not widely reported in the scientific literature.

Prediction of Nonlinear Optical (NLO) Properties

The study of nonlinear optical (NLO) properties in organic molecules is a significant area of research due to their potential in technologies like optical data storage, signal processing, and telecommunications. researchgate.net NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce a variety of optical phenomena. Key parameters that quantify a molecule's NLO response at the microscopic level include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful avenue for the theoretical prediction of these properties. mdpi.comrsc.org By employing functionals such as B3LYP, researchers can model the molecular structure and electron distribution of a compound like p-mercaptobenzenesulfonamide to estimate its NLO characteristics. rsc.org The first hyperpolarizability (β) is especially important as it governs second-order NLO effects, including second-harmonic generation. The magnitude of β is often linked to intramolecular charge transfer (ICT), which arises from the presence of electron-donating and electron-accepting groups within the same molecule. In p-mercaptobenzenesulfonamide, the thiol (-SH) group can act as an electron donor, while the sulfonamide (-SO₂NH₂) group functions as an electron acceptor, creating a donor-π-acceptor framework that is conducive to NLO activity.

A theoretical study would typically involve the optimization of the molecule's geometry in the gas phase, followed by the calculation of its NLO parameters. The results of such a hypothetical study are presented in the interactive table below to illustrate the type of data generated.

Table 1: Predicted Nonlinear Optical Properties of p-Mercaptobenzenesulfonamide (Illustrative Data)

| Property | Predicted Value | Unit |

| Dipole Moment (μ) | 5.2 | Debye |

| Mean Polarizability (α) | 165 | a.u. |

| First Hyperpolarizability (β) | 45 x 10⁻³⁰ | esu |

| Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for p-mercaptobenzenesulfonamide was not found in the searched literature. |

Solvent Effects on Molecular and Electronic Properties

The surrounding environment, particularly the solvent, can significantly modulate the molecular and electronic properties of a solute. Computational models are instrumental in predicting these solvent-induced changes. A common and effective method is the Polarizable Continuum Model (PCM), which simulates the solvent as a continuous dielectric medium. This approach, when integrated with DFT and Time-Dependent DFT (TD-DFT), allows for the investigation of how different solvents affect a molecule's geometry, electronic structure, and spectroscopic behavior.

For p-mercaptobenzenesulfonamide, a key area of interest would be its solvatochromic behavior—the change in its absorption spectrum in response to varying solvent polarities. This phenomenon is directly related to the alteration of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) determines the electronic transition energies and, consequently, the wavelength of maximum absorption (λmax).

A computational analysis would typically calculate the HOMO and LUMO energies of p-mercaptobenzenesulfonamide in the gas phase and in a range of solvents with different dielectric constants. The expected trend is a stabilization of the energy levels and a potential change in the HOMO-LUMO gap as the solvent polarity increases.

The following interactive table provides an illustrative example of the data that would be obtained from such a theoretical study.

Table 2: Predicted Solvent Effects on the Electronic Properties of p-Mercaptobenzenesulfonamide (Illustrative Data)

| Solvent | Dielectric Constant (ε) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.00 | -6.5 | -1.5 | 5.0 |

| Toluene | 2.38 | -6.7 | -1.7 | 5.0 |

| Chloroform | 4.81 | -6.9 | -1.9 | 5.0 |

| Ethanol | 24.55 | -7.2 | -2.2 | 5.0 |

| Water | 78.39 | -7.4 | -2.4 | 5.0 |

| Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for p-mercaptobenzenesulfonamide was not found in the searched literature. |

Furthermore, the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. For p-mercaptobenzenesulfonamide, the MEP would likely indicate electron-rich regions (negative potential) around the oxygen and nitrogen atoms of the sulfonamide group, making them susceptible to interactions with protic or polar solvents. Conversely, electron-deficient regions (positive potential) would be expected around the hydrogen atoms. Understanding these interactions is crucial for predicting solubility and reactivity in different solvent environments.

V. Structure Activity Relationship Sar and Molecular Design Principles for P Mercaptobenzenesulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel molecules and optimizing lead compounds.

2D-QSAR and 3D-QSAR Approaches

Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies are utilized in the study of benzenesulfonamide (B165840) derivatives. 2D-QSAR models correlate biological activity with physicochemical properties such as lipophilicity, electronic effects, and steric parameters. For instance, a study on benzenesulfonamide-3-pyridylethanolamines revealed that high electrostatic potential energy and the lipophilic nature of the molecule are favorable for β3-adrenergic receptor agonist activity. nih.gov Another 2D-QSAR analysis on N-p-tolyl/phenyl sulfonyl L-amino acid thiolester derivatives identified the dipole moment and the energy of the lowest unoccupied molecular orbital (LUMO) as important factors for their neurotrophic activities. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. researchgate.net These models calculate steric and electrostatic fields around a set of aligned molecules to generate contour maps that highlight regions where modifications are likely to enhance or diminish activity. researchgate.net For a series of benzenesulfonamide derivatives acting as Hepatitis B Virus (HBV) capsid assembly inhibitors, 3D-QSAR models were developed to guide the design of new potent inhibitors. researchgate.net Similarly, 3D-QSAR studies on diarylpyrazole-benzenesulfonamide derivatives as carbonic anhydrase inhibitors have been performed to create new pharmacophore models for screening large chemical databases. nih.gov

| QSAR Model Type | Key Findings for Benzenesulfonamide Derivatives | Reference |

| 2D-QSAR | High electrostatic potential and lipophilicity enhance β3-adrenergic receptor agonist activity. | nih.gov |

| 2D-QSAR | Dipole moment and LUMO energy are crucial for neurotrophic activities. | researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Guided the design of novel Hepatitis B Virus (HBV) capsid assembly inhibitors. | researchgate.net |

| 3D-QSAR | Aided in developing pharmacophore models for new carbonic anhydrase inhibitors. | nih.gov |

k-Nearest Neighbor Molecular Field Analysis (kNN-MFA)

k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) is a 3D-QSAR technique that combines the principles of molecular field analysis with the k-nearest neighbor classification method. wisdomlib.orgscholarsresearchlibrary.com This approach generates a 3D model that indicates regions affecting biological activity when chemical substitutions are made. scholarsresearchlibrary.com The method uses steric and electrostatic fields to build a QSAR model, often employing techniques like simulated annealing or genetic algorithms for variable selection. scholarsresearchlibrary.com

In a study of pyrimidine (B1678525) derivatives as COX-2 inhibitors, a kNN-MFA model was generated using a template-based alignment. researchgate.net The resulting model showed a good cross-validated r-squared (q²) value of 0.78, indicating its predictive power. The model was based on three descriptors: E_1207, E_874 (electrostatic), and S_1036 (steric), highlighting the importance of these fields in determining the inhibitory activity. researchgate.net This type of analysis provides valuable insights for designing new compounds with improved activity by suggesting specific patterns of substitution. researchgate.net

| kNN-MFA Model Parameters | Value | Significance |

| Cross-validated r² (q²) | 0.78 | Indicates good internal predictive ability of the model. researchgate.net |

| Number of Nearest Neighbors (k) | 2 | The number of similar molecules used for activity prediction. researchgate.net |

| Key Descriptors | E_1207, E_874, S_1036 | Represent specific electrostatic and steric field points crucial for activity. researchgate.net |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). rjb.ro This method is crucial for understanding the mechanism of action at a molecular level.

Identification of Binding Modes and Interaction Sites

For p-mercaptobenzenesulfonamide derivatives, molecular docking studies have been instrumental in identifying how these compounds interact with their biological targets. For example, in the inhibition of carbonic anhydrases from Vibrio cholerae, docking studies revealed how the sulfonamide zinc-binding group (ZBG) orients itself within the enzyme's active site to interact with the catalytic zinc ion. nih.gov The "tail" portion of the molecule, a common feature in ligand design, establishes further interactions with isoform-specific residues at the entrance of the binding site. nih.gov

Docking studies of benzenesulfonamide derivatives as inhibitors of penicillin-binding protein 2X (PBP-2X) have shown hydrogen bond interactions with key amino acid residues like GLY 664, VAL 662, and ARG 426 in the active site. rjb.ro Similarly, for novel benzenesulfonamide conjugates targeting human carbonic anhydrase (hCA) isoforms, docking predicted the binding conformations and affinities, confirming the crucial role of the sulfonamide moiety in coordinating with the active site zinc ion. nih.gov

Energetic Contributions to Binding Affinity

Molecular docking simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy. nih.gov These scores help in ranking potential inhibitors and understanding the energetic contributions of different interactions. For instance, in a study of benzenesulfonamide derivatives as anticancer agents targeting the MCF-7 breast cancer cell line, molecular docking was used to analyze the binding energy of nonbonding interactions between the ligands and the receptor. nih.gov

In the development of novel anti-inflammatory agents, docking of benzothiazole (B30560) derivatives bearing a benzenesulfonamide moiety showed excellent binding interaction with target receptors, with one compound exhibiting a high binding energy of –12.50 kcal/mol. researchgate.net These energetic calculations, combined with the analysis of specific interactions like hydrogen bonds and hydrophobic contacts, provide a comprehensive picture of the ligand-receptor binding and guide the optimization of ligand affinity.

Ligand Design Strategies

The insights gained from QSAR and molecular docking studies directly inform ligand design strategies for developing improved p-mercaptobenzenesulfonamide derivatives. A prominent strategy is the "tail approach," which involves designing inhibitors with three key components: a zinc-binding group (ZBG), a central scaffold, and a hydrophobic tail. nih.gov This design allows the ZBG to anchor the molecule to the metal ion in the enzyme's active site, while the tail can be modified to achieve desired properties and selectivity by interacting with residues at the periphery of the binding pocket. nih.gov

Another key strategy involves structure-based design, where the three-dimensional structure of the target protein is used to design ligands that fit snugly into the binding site and form favorable interactions. Contour maps generated from 3D-QSAR models can highlight specific regions where bulky, electron-donating, or electron-withdrawing groups should be placed to enhance biological activity. researchgate.net Based on these models, novel molecules can be designed and their activities predicted before undertaking synthetic efforts. researchgate.net This computational pre-screening significantly accelerates the drug discovery process by prioritizing compounds with the highest likelihood of success.

Rational Design and De Novo Design

Rational drug design of p-mercaptobenzenesulfonamide derivatives is often guided by knowledge of the three-dimensional structure of the biological target. Techniques like X-ray crystallography and NMR spectroscopy provide insights into the binding pocket, allowing for the design of molecules that can fit snugly and form specific interactions. For instance, if the target protein has a well-defined hydrophobic pocket, modifications to the aromatic ring of p-mercaptobenzenesulfonamide can be made to enhance hydrophobic interactions and improve binding affinity.

De novo design, on the other hand, involves the computational creation of novel molecular structures from scratch, without relying on a pre-existing lead compound. Algorithms can generate a vast number of potential ligands that are complementary to the target's binding site. These computationally generated structures can then be synthesized and tested for biological activity.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) is a powerful strategy that has been applied to the development of inhibitors for various enzymes. In this approach, small molecular fragments are screened for their ability to bind to the target protein. Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound.

The p-mercaptobenzenesulfonamide scaffold itself can be considered a fragment that can be used in FBDD. The sulfonamide group is a known zinc-binding group, making it a valuable fragment for targeting metalloenzymes. The thiol group can also participate in important interactions with the target, such as forming covalent bonds or hydrogen bonds.

Molecular Hybridization Approaches

Molecular hybridization involves combining two or more pharmacophores from different drug molecules to create a new hybrid molecule with improved biological activity. This approach has been used to develop novel p-mercaptobenzenesulfonamide derivatives with dual-action mechanisms. For example, the p-mercaptobenzenesulfonamide scaffold could be hybridized with a known inhibitor of a different but related target to create a molecule that can modulate multiple pathways involved in a disease.

Analysis of Physicochemical Descriptors and their Impact on Activity

The biological activity of p-mercaptobenzenesulfonamide derivatives is influenced by a variety of physicochemical properties. Understanding the impact of these properties is crucial for designing effective drug candidates.

Steric and Electrostatic Contributions to SAR

The size and shape of substituents on the p-mercaptobenzenesulfonamide scaffold can have a significant impact on biological activity. Bulky substituents in certain positions may cause steric hindrance, preventing the molecule from binding effectively to its target. Conversely, in some cases, a larger substituent may be required to fill a specific pocket in the binding site.

Electrostatic interactions, such as hydrogen bonds and ionic interactions, also play a critical role in ligand binding. The sulfonamide group, for example, is a strong hydrogen bond donor and acceptor, and its interactions with the target protein are often crucial for high-affinity binding. The distribution of charges within the molecule, as described by its electrostatic potential, can be optimized to enhance these interactions.

Role of Lipophilicity in Molecular Activity

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a key determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). For p-mercaptobenzenesulfonamide derivatives, there is often an optimal range of lipophilicity for biological activity. If a molecule is too hydrophilic, it may have poor membrane permeability and be rapidly excreted. If it is too lipophilic, it may have poor solubility and be sequestered in fatty tissues.

Lead Compound Optimization and Analogue Prioritization

Once a lead compound has been identified, the next step is to optimize its properties to improve its potency, selectivity, and ADME profile. This is an iterative process that involves synthesizing and testing a series of analogues of the lead compound.

Vi. Molecular Mechanisms of Action and in Vitro Biological Activity of P Mercaptobenzenesulfonamide Derivatives

Enzyme Inhibition Studies (In Vitro)

The therapeutic potential and biological effects of p-mercaptobenzenesulfonamide and its derivatives are primarily understood through in vitro enzyme inhibition studies. These investigations reveal how these molecules interact with specific enzymes at a molecular level, providing a basis for their pharmacological activity. The core structure, featuring a sulfonamide group, is a well-established zinc-binding group (ZBG), making this class of compounds particularly effective as inhibitors of metalloenzymes. nih.gov

Carbonic Anhydrase (CA) Isoforms Inhibition

A significant body of research has focused on the inhibition of carbonic anhydrases (CAs) by p-mercaptobenzenesulfonamide derivatives. CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. tandfonline.com They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for various diseases, including glaucoma, epilepsy, and cancer. tandfonline.comunifi.it

Derivatives of p-mercaptobenzenesulfonamide have been evaluated for their inhibitory activity against several human (h) CA isoforms, including the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. tandfonline.comnih.gov

Studies on 2-mercapto-benzenesulfonamides, which are isomers of the p-mercapto derivatives, have shown that these compounds can be effective inhibitors. For instance, a series of these derivatives displayed moderate potency against hCA I with inhibition constants (Kᵢ) in the micromolar range (1.5–5.7 μM). tandfonline.comresearchgate.net Two derivatives in this series were potent inhibitors of hCA II, with Kᵢ values between 15–16 nM. tandfonline.comresearchgate.net The same series of compounds inhibited the tumor-associated hCA IX with Kᵢ values ranging from 160–1950 nM and hCA XII with Kᵢ values from 1.2–413 nM. tandfonline.comresearchgate.net

Another study on Schiff base derivatives incorporating a benzenesulfonamide (B165840) scaffold also demonstrated significant inhibitory activity against these isoforms. nih.gov For example, certain quinazoline-based sulfonamide derivatives showed potent inhibition of hCA IX (Kᵢ values of 8.9–88.3 nM) and hCA XII (Kᵢ values of 5.4–19.5 nM). nih.gov

Below is an interactive data table summarizing the inhibition constants (Kᵢ) of representative benzenesulfonamide derivatives against key hCA isoforms.

| Derivative Type | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

| 2-Mercapto-benzenesulfonamides | 1.5-5.7 µM tandfonline.com | 15-16 nM tandfonline.com | 160-1950 nM tandfonline.com | 1.2-413 nM tandfonline.com |

| Quinazoline-Schiff bases | 87.6-2308 nM nih.gov | 16.9-29.7 nM nih.gov | 8.9-88.3 nM nih.gov | 5.4-19.5 nM nih.gov |

| Ureido-substituted benzenesulfonamides | - | 960 nM (U-F) nih.gov | 45 nM (U-F) nih.gov | 4 nM (U-F) nih.gov |

This table presents a range of inhibitory activities observed for different classes of benzenesulfonamide derivatives against human carbonic anhydrase isoforms.

Achieving selective inhibition of specific CA isoforms is a crucial goal in drug design to enhance therapeutic efficacy and minimize off-target effects. nih.gov The tumor-associated isoforms hCA IX and XII are particularly important targets in oncology. tandfonline.com

Modifications to the benzenesulfonamide scaffold, often termed the "tail approach," can exploit structural differences between the active sites of CA isoforms to achieve selectivity. nih.govnih.gov For example, some 2-mercapto-benzenesulfonamide derivatives showed a degree of selectivity for the tumor-associated hCA IX and XII over the cytosolic hCA I and II. tandfonline.comresearchgate.net Similarly, ureido-substituted benzenesulfonamides (USBs) have demonstrated excellent selectivity, with one compound, SLC-0111, currently in clinical trials. nih.gov This selectivity is attributed to steric hindrance in the hCA II active site from residue Phe131, which is absent in hCA IX and hCA XII, allowing for more favorable binding of the inhibitor. nih.gov

Studies on sulfaguanidine (B1682504) derivatives also revealed high selectivity; these compounds were inactive against hCA I and II (Kᵢ >100 μM) but inhibited hCA IX and XII in the submicromolar to micromolar range. nih.gov Certain quinazoline-based derivatives also exhibited significant selectivity for inhibiting hCA IX and XII over the cytosolic isoforms. nih.govmdpi.com

Glyoxalase I (Glx-I) Inhibition

The glyoxalase system, which includes Glyoxalase I (Glx-I), is a cellular defense mechanism that detoxifies harmful metabolites like methylglyoxal (B44143) (MG). nih.gov Since cancer cells often overexpress Glx-I, it has become a target for anticancer therapies. nih.gov

A series of 1,4-benzenesulfonamide derivatives were designed and evaluated as Glx-I inhibitors. nih.gov These compounds were synthesized through an azo coupling reaction. nih.gov Structure-activity relationship (SAR) studies identified several potent inhibitors with IC₅₀ values below 10 μM. nih.gov Notably, compounds (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide were found to be potent Glx-I inhibitors with IC₅₀ values of 0.39 μM and 1.36 µM, respectively. nih.gov

| Compound | IC₅₀ (µM) |

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 nih.gov |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide | 1.36 nih.gov |

This table shows the half-maximal inhibitory concentration (IC₅₀) of selected benzenesulfonamide derivatives against human Glyoxalase I.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of tetrahydrofolate, which is essential for the production of nucleotides and cell proliferation. nih.gov While DHFR is a well-established target for various drugs, including anticancer and antibacterial agents, the primary mechanism of sulfonamides is not typically through DHFR inhibition. nih.gov However, some studies have noted the existence of a "sulfonamide-binding site" on the DHFR enzyme, suggesting a potential for interaction, though this is not the primary mechanism of action for this class of drugs. nih.gov

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a critical enzyme in the bacterial folate synthesis pathway, which is absent in humans who obtain folate from their diet. patsnap.comwikipedia.org This makes DHPS an excellent target for antibacterial agents. nih.gov Sulfonamides function as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). patsnap.comnih.gov By binding to the active site of DHPS, they block the synthesis of dihydropteroate, a precursor to folic acid, thereby halting bacterial growth. patsnap.comwikipedia.org This action is generally bacteriostatic. wikipedia.org

While this is the established mechanism for antibacterial sulfonamides, specific inhibition data for p-mercaptobenzenesulfonamide against DHPS is not extensively detailed in the available literature. However, given its core sulfonamide structure, it is mechanistically plausible that it and its derivatives would exhibit inhibitory activity against DHPS, a hypothesis that would require specific experimental confirmation. patsnap.comnih.gov

Cathepsin B Inhibition

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including protein turnover. nih.gov Its dysregulation has been implicated in pathological conditions such as cancer, where it is often highly up-regulated and its elevated activity correlates with poor therapeutic outcomes. nih.gov Consequently, the inhibition of cathepsin B is a significant target for the development of novel therapeutic agents. nih.gov While numerous inhibitors of cathepsin B have been developed and studied, current research available through public databases does not provide specific evidence of direct inhibitory activity by p-mercaptobenzenesulfonamide or its derivatives on cathepsin B.

In Vitro Antiproliferative and Cytotoxic Activity (Non-Clinical Cell Line Studies)

The potential of p-mercaptobenzenesulfonamide derivatives as anticancer agents has been explored through various in vitro studies on human cancer cell lines.

The National Cancer Institute (NCI) has developed the NCI-60 human tumor cell line screen as a primary tool for drug discovery. nih.gov This panel consists of 60 different human cancer cell lines representing nine types of cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate. nih.gov The screening process involves exposing the cell lines to a compound of interest over a 5-log molar concentration range to determine its effect on cell growth. nih.gov

The parent compound, p-mercaptobenzenesulfonamide, is registered in the NCI database with the NSC number 36354 and is available from the NCI Developmental Therapeutics Program (DTP) Open Chemical Repository for research purposes. cancer.govnih.gov While the specific screening results for NSC 36354 are accessible through the NCI's public database, several studies have reported the screening of various benzenesulfonamide derivatives against the NCI-60 panel. For instance, a series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives were evaluated at the NCI, with some compounds exhibiting remarkable cytotoxic activity against numerous human cancer cell lines. mostwiedzy.pl Similarly, novel benzenesulfonamides bearing a 1,3,5-triazine (B166579) linker have been screened against the NCI-60 panel, with one derivative showing significant activity against a breast cancer cell line. nih.gov

The cytotoxic and antiproliferative effects of p-mercaptobenzenesulfonamide derivatives have been evaluated against several specific human cancer cell lines.

HCT-116 (Colon Cancer): A number of benzenesulfonamide derivatives have demonstrated notable activity against the HCT-116 human colon carcinoma cell line. For example, a series of 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines showed selective cytotoxic effects against HCT-116 cells, with one compound containing a 2-(trifluoromethyl)benzylthio group exhibiting an IC₅₀ value of 13 μM. mdpi.com Another study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives found that compounds with a hydroxyl group on the arylpropylidene fragment were particularly active, with one derivative showing an IC₅₀ of 8 μM against HCT-116 cells, making it 11-fold more effective against this cell line compared to non-cancerous HaCaT cells. nih.gov

HeLa (Cervical Cancer): Novel indolic benzenesulfonamides have been synthesized and screened against HeLa cells, with the most potent derivatives showing activity in the nanomolar range (1.7-109 nM). nih.gov Furthermore, N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-1-(5-phenyl-1H-pyrazol-1-yl)amidine derivatives have shown selective activity against HeLa cells, with some compounds having IC₅₀ values as low as 7 μM. researchgate.net

MCF-7 (Breast Cancer): The MCF-7 breast cancer cell line has been a frequent target for evaluating the anticancer potential of benzenesulfonamide derivatives. New 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines have demonstrated high activity against MCF-7 cells, with IC₅₀ values in the range of 2.5–5 μM. researchgate.net In another study, aryl thiazolone–benzenesulfonamide derivatives displayed potent growth inhibition against MCF-7 cells, with some compounds having IC₅₀ values around 3.6 μM. nih.gov Additionally, certain pyrazoline benzenesulfonamide derivatives have been designed and are predicted to act as inhibitors of estrogen receptor alpha (ERα), a key target in MCF-7 cells. mdpi.com

AMJ-13 (Breast Cancer): Based on a review of the available scientific literature, no studies have been identified that specifically evaluate the in vitro activity of p-mercaptobenzenesulfonamide derivatives against the AMJ-13 human breast cancer cell line.

Below is an interactive table summarizing the cytotoxic activity of selected benzenesulfonamide derivatives.

| Derivative Class | Cell Line | Activity (IC₅₀) | Reference |